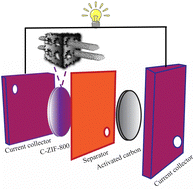High-performance asymmetric supercapacitor device with nickel–cobalt bimetallic sites encapsulated in multilayered nanotubes†
Energy Advances Pub Date: 2023-08-10 DOI: 10.1039/D3YA00206C
Abstract
Enhanced faradaic capacitance can be achieved by using a metallic heterostructure as a result of the intrinsic activity of the electrodes. Optimizing the multimetallic heterostructure is key to improving the intrinsic activity of the electrodes. Herein, a consolidated strategy of a multimetallic design with predominantly nickel, cobalt, and zinc centers on multiwalled nanotubes was developed via pyrolysis of a trimetallic metal–organic framework at 800 °C. The resulting C-ZIF-800 material offers a multiwalled nanotube-like structure that facilitates the encapsulation of multimetallic sites with predominantly nickel and cobalt centers on a nanotube-like N–C interface. XRD, HRTEM, XPS, and EXAFS spectroscopic analysis support the metallic valence state of the Ni and Co centers encapsulated in the N–C nanotubes. C-ZIF-800 offers an outstanding specific capacitance of 849.47 F g−1 at a current density of 1 A g−1. Based on three-electrode electrochemical measurements, an asymmetric supercapacitor (ASC) device (C-ZIF-800//AC) was fabricated with a wide potential window of 1.7 V. The device offers an excellent specific capacity of 599.7 C g−1 at 0.25 A g−1 with an exceptional energy density of 141.59 W h kg−1 at a power density of 212.5 W kg−1, and remaining 4250 W kg−1 after retaining 81.93 W h kg−1 of energy density. The as-fabricated device demonstrated its excellent potential for future energy storage applications by illuminating a red LED light for 60 min by combining two devices in series.


Recommended Literature
- [1] Analytical chemistry
- [2] Biocatalytic green alternative to existing hazardous reaction media: synthesis of chalcone and flavone derivatives via the Claisen–Schmidt reaction at room temperature†
- [3] Infrared crystallography for framework and linker orientation in metal–organic framework films†
- [4] Characterising flow with continuous aeration in an oscillatory baffle flow reactor using residence time distribution†
- [5] Raman spectroscopy as a process analytical technology tool for the understanding and the quantitative in-line monitoring of the homogenization process of a pharmaceutical suspension
- [6] Back cover
- [7] Tunable cooperativity in a spin-crossover Hoffman-like metal–organic framework material by aromatic guests†
- [8] Effect of ceria loading on Zr-pillared clay catalysts for selective catalytic reduction of NO with NH3†
- [9] Sequentially optimizing carbon nanotubes framework towards flexible and compact capacitive energy storage†
- [10] Front cover










